molecular formula C5H4BrNOS B1279217 5-Bromothiophene-2-carboxaldehyde oxime CAS No. 2160-63-6

5-Bromothiophene-2-carboxaldehyde oxime

Cat. No.: B1279217
CAS No.: 2160-63-6
M. Wt: 206.06 g/mol
InChI Key: URLSTLFAZRSULI-CLTKARDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromothiophene-2-carboxaldehyde oxime is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are sulfur-containing five-membered aromatic rings. The presence of a bromine atom at the 5-position and an oxime group at the 2-position of the thiophene ring makes this compound particularly interesting for various chemical and biological applications.

Scientific Research Applications

5-Bromothiophene-2-carboxaldehyde oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and anti-tumor properties.

    Industry: It is used in the production of materials with specific electronic properties, such as organic semiconductors and conductive polymers.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromothiophene-2-carboxaldehyde oxime typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

    Formylation: The brominated thiophene undergoes formylation to produce 5-bromothiophene-2-carboxaldehyde.

    Oximation: The final step involves the reaction of 5-bromothiophene-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Bromothiophene-2-carboxaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Bromothiophene-2-carboxaldehyde oxime is not fully understood, but it is believed to interact with various molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and tumor pathways.

    Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    5-Bromothiophene-2-carboxaldehyde: Lacks the oxime group, making it less versatile in certain chemical reactions.

    5-Methylthiophene-2-carboxaldehyde oxime: Similar structure but with a methyl group instead of a bromine atom, leading to different reactivity and applications.

    5-Chlorothiophene-2-carboxaldehyde oxime: Similar structure but with a chlorine atom, which may affect its chemical properties and biological activity.

Uniqueness

5-Bromothiophene-2-carboxaldehyde oxime is unique due to the presence of both a bromine atom and an oxime group, which confer distinct reactivity and potential for diverse applications in chemical synthesis and biological research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-Bromothiophene-2-carboxaldehyde oxime involves the conversion of 5-bromothiophene-2-carboxaldehyde to its oxime derivative.", "Starting Materials": [ "5-bromothiophene-2-carboxaldehyde", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Dissolve 5-bromothiophene-2-carboxaldehyde (1.0 g, 4.6 mmol) in ethanol (20 mL) and add hydroxylamine hydrochloride (0.6 g, 8.7 mmol) and sodium hydroxide (0.5 g, 12.5 mmol).", "Heat the reaction mixture at reflux for 2 hours.", "Cool the reaction mixture to room temperature and add water (20 mL).", "Extract the mixture with ethyl acetate (3 x 20 mL).", "Dry the organic layer over anhydrous sodium sulfate and filter.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using hexane/ethyl acetate (9:1) as the eluent to obtain 5-Bromothiophene-2-carboxaldehyde oxime as a yellow solid (0.8 g, 70% yield)." ] }

CAS No.

2160-63-6

Molecular Formula

C5H4BrNOS

Molecular Weight

206.06 g/mol

IUPAC Name

(NZ)-N-[(5-bromothiophen-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C5H4BrNOS/c6-5-2-1-4(9-5)3-7-8/h1-3,8H/b7-3-

InChI Key

URLSTLFAZRSULI-CLTKARDFSA-N

Isomeric SMILES

C1=C(SC(=C1)Br)/C=N\O

SMILES

C1=C(SC(=C1)Br)C=NO

Canonical SMILES

C1=C(SC(=C1)Br)C=NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.